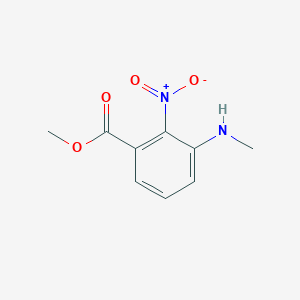

Methyl 3-(methylamino)-2-nitrobenzoate

Description

Contextual Significance in Modern Organic Chemistry

In an era of increasing demand for novel pharmaceuticals and functional materials, the development of efficient synthetic routes to complex organic molecules is paramount. Methyl 3-(methylamino)-2-nitrobenzoate serves as a valuable starting material in this endeavor. The presence of ortho- and meta-substituents on the benzene (B151609) ring allows for regioselective transformations, a key consideration in the multi-step synthesis of intricate target molecules. The electron-withdrawing nature of the nitro group and the electron-donating character of the methylamino group create a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical reactions.

Strategic Importance as a Synthetic Building Block

The strategic value of this compound stems from the reactivity of its constituent functional groups. The nitro group can be readily reduced to an amino group, opening pathways to the synthesis of various nitrogen-containing heterocycles, such as benzodiazepines and other related pharmacologically active scaffolds. nih.govnih.gov This transformation is a cornerstone of its application in medicinal chemistry.

Furthermore, the methylamino and methyl ester functionalities offer additional sites for chemical modification. The secondary amine can participate in N-alkylation or acylation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding the synthetic possibilities.

A plausible synthetic route to this compound involves a two-step process starting from a suitable 3-aminobenzoic acid derivative. The first step is the nitration of the aromatic ring, followed by the methylation of the amino group. Another reported method is the esterification of 3-(methylamino)-2-nitrobenzoic acid using diazomethane.

Overview of Relevant Chemical Structural Motifs

The structural arrangement of this compound is key to its chemical behavior. The proximity of the methylamino and nitro groups can lead to intramolecular interactions that influence the conformation and reactivity of the molecule. The presence of both hydrogen bond donors (the N-H of the methylamino group) and acceptors (the oxygen atoms of the nitro and ester groups) suggests the potential for specific intermolecular interactions in the solid state and in solution.

Spectroscopic analysis provides further insight into its structure. In the ¹H NMR spectrum, distinct signals for the aromatic protons, the N-methyl protons, and the ester methyl protons would be expected. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbons. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the N-H, C=O (ester), and N-O (nitro) stretching vibrations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(methylamino)-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10-7-5-3-4-6(9(12)15-2)8(7)11(13)14/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHALJOWCNQTJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Methylamino 2 Nitrobenzoate

Established Synthetic Pathways and Precursors

Traditional synthetic routes to Methyl 3-(methylamino)-2-nitrobenzoate and related compounds are built upon a foundation of classic organic reactions. These pathways typically involve the sequential modification of a substituted benzene (B151609) precursor, leveraging predictable reaction mechanisms like esterification, nucleophilic aromatic substitution, and electrophilic aromatic substitution.

The formation of the methyl benzoate (B1203000) moiety is a critical step, commonly achieved through the esterification of a corresponding benzoic acid precursor. The most prevalent method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol—in this case, methanol (B129727)—in the presence of a strong acid catalyst.

This equilibrium-driven process is typically pushed toward the product side by using an excess of the alcohol or by removing the water formed during the reaction. truman.edu For instance, the final step in a synthetic sequence could involve the esterification of 3-(methylamino)-2-nitrobenzoic acid using methanol and a catalytic amount of sulfuric acid, heated under reflux. truman.edu

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Carboxylic Acid, Methanol | Formation of methyl ester |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, increasing electrophilicity |

| Temperature | Reflux | Increases reaction rate |

| Solvent | Excess Methanol | Serves as both reactant and solvent, drives equilibrium |

The introduction of the methylamino group onto the benzene ring can be effectively accomplished via Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly efficient when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen). google.com

In a plausible synthetic route to the target compound, a precursor like methyl 3-halo-2-nitrobenzoate (where the halo group is typically fluorine or chlorine) would be treated with methylamine (B109427). The electron-withdrawing nitro group at the ortho position stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the displacement of the halide by the methylamine nucleophile.

Table 2: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Description | Impact on Reaction |

|---|---|---|

| Leaving Group | Halogens (F, Cl, Br, I) | Rate generally follows F > Cl > Br > I, as the highly electronegative fluorine strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. |

| Electron-Withdrawing Group | Nitro group (-NO₂) | Essential for activating the ring; must be positioned ortho or para to the leaving group to stabilize the intermediate through resonance. |

| Nucleophile | Methylamine (CH₃NH₂) | The species that displaces the leaving group. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Helps to solvate the reactants and facilitate the reaction. |

The introduction of the nitro group onto the aromatic ring is a cornerstone of synthesizing nitroaromatic compounds and is achieved through electrophilic aromatic substitution. nih.gov The most traditional and widely used method involves a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). nih.govrushim.ru The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. jove.comaiinmr.com

In a likely multi-step synthesis, a precursor such as methyl benzoate would be nitrated. umkc.eduechemi.com The ester group is a deactivating, meta-directing substituent. rsc.orgunwisdom.org Therefore, the nitration of methyl benzoate predominantly yields methyl 3-nitrobenzoate. rsc.orgchegg.com This intermediate could then be further functionalized to introduce the methylamino group at the adjacent position. The reaction is highly exothermic and requires careful temperature control, typically between 5–15°C, to prevent over-nitration and the formation of byproducts. orgsyn.org

Table 3: Standard Protocol for the Nitration of Methyl Benzoate

| Reagent/Condition | Quantity/Parameter | Role/Note |

|---|---|---|

| Substrate | Methyl Benzoate | The aromatic compound to be nitrated. |

| Nitrating Agent | Concentrated Nitric Acid | Source of the nitro group. |

| Catalyst | Concentrated Sulfuric Acid | Generates the nitronium ion (NO₂⁺). |

| Temperature | 5–15°C | Crucial for controlling the reaction rate and preventing the formation of dinitrated products. orgsyn.org |

| Work-up | Poured onto ice | The product, being insoluble in water, precipitates out as a solid upon dilution of the acid mixture. orgsyn.org |

Development of Novel and Optimized Synthetic Routes

Driven by the principles of green chemistry and the need for more efficient industrial processes, significant research has focused on developing new methods for aromatic nitration and other key transformations. These modern approaches aim to improve selectivity, reduce hazardous waste, and utilize milder reaction conditions compared to traditional protocols.

While the mixed acid method is effective, it generates large quantities of corrosive acidic waste, presenting a significant environmental concern. researchgate.net Modern research has explored the use of solid acid catalysts as recyclable and more environmentally friendly alternatives to sulfuric acid. researchgate.net

Catalytic systems for aromatic nitration often involve:

Zeolites and Clays : Materials like metal-modified montmorillonite (B579905) KSF have been used as catalysts for the nitration of phenolic compounds, demonstrating good stability and reusability. organic-chemistry.org Zeolite-based solid acid catalysts can offer enhanced regioselectivity due to their defined pore structures. researchgate.net

Metal-Based Catalysts : Various metal catalysts, including those based on copper, iron, and palladium, have been developed to facilitate nitration under milder conditions. organic-chemistry.orgsci-hub.se For example, palladium-catalyzed methods have been shown to transform aryl chlorides and triflates into nitroaromatics under weakly basic conditions, offering broad functional group compatibility. organic-chemistry.org These methods often use alternative nitrating agents to nitric acid.

Table 4: Comparison of Traditional vs. Catalytic Nitration

| Feature | Traditional Mixed Acid (HNO₃/H₂SO₄) | Catalytic Approaches |

|---|---|---|

| Catalyst | Sulfuric acid (used in stoichiometric amounts) | Solid acids (zeolites, clays), metal complexes |

| Byproducts | Large volumes of spent acid waste | Reduced waste; catalyst is often recyclable |

| Selectivity | Can lead to over-nitration and isomers | Often higher regioselectivity and mononitration |

| Conditions | Harsh, strongly acidic, low temperature required | Generally milder reaction conditions |

| Environmental Impact | High, due to acid waste and NOx fumes | Lower, aligning with green chemistry principles researchgate.net |

The development of "green" synthetic methods focuses on minimizing environmental impact by reducing energy consumption, using safer reagents, and designing processes that are inherently less wasteful. researchgate.net

Key environmentally benign strategies applicable to the synthesis of nitroaromatic compounds include:

Solid-Supported Reagents : Using inorganic nitrates, such as bismuth nitrate (B79036) or cerium ammonium (B1175870) nitrate, adsorbed onto a solid support like silica (B1680970) gel provides a simple and clean method for nitration. researchgate.net This approach avoids the use of strong, corrosive acids.

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly reduce reaction times and energy consumption. researchgate.net Microwaves couple directly with the molecules in the reaction mixture, leading to rapid and uniform heating that can improve product yields. researchgate.net

Alternative Nitrating Agents : Reagents such as dinitrogen pentoxide (N₂O₅) or tert-butyl nitrite (B80452) offer different reactivity profiles and can sometimes be used under less acidic conditions than traditional mixed acid. sci-hub.senumberanalytics.com

Biocatalysis : Nature provides alternative strategies for aromatic nitration. For example, the bacterial cytochrome P450 enzyme TxtE has been shown to catalyze direct nitration on aromatic rings. nih.gov While application to specific industrial compounds is still an emerging field, biocatalysis represents a promising frontier for green and highly selective synthesis. nih.gov

Regioselectivity Control in Aromatic Functionalization

Achieving the desired regioselectivity is the most critical aspect of synthesizing this compound. The positioning of the nitro and methylamino groups is key. A logical synthetic route would involve the use of a precursor where a good leaving group is positioned at the 3-position, activated by an ortho-nitro group. This allows for a nucleophilic aromatic substitution reaction with methylamine.

A hypothetical, yet viable, synthetic pathway could start from 2-chloro-3-nitrobenzoic acid. This starting material can be esterified to methyl 2-chloro-3-nitrobenzoate (B8449086). The chlorine atom at the 3-position is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group at the 2-position. The subsequent reaction with methylamine would then displace the chloride to yield the target molecule, this compound.

The regioselectivity of this SNAr reaction is highly controlled. The electron-withdrawing nitro group at the ortho position stabilizes the negative charge of the Meisenheimer complex intermediate, which is formed during the attack of the nucleophile (methylamine). This stabilization is most effective when the activating group is ortho or para to the leaving group, thus ensuring the selective substitution at the 3-position.

Reaction Condition Optimization and Yield Enhancement Studies

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, pressure, and catalyst is crucial for maximizing the yield and purity of the final product.

Temperature and Pressure Influence on Synthesis

| Temperature (°C) | Pressure (atm) | Reaction Time (hours) | Yield (%) | Purity (%) |

| 25 (Room Temp) | 1 | 48 | 30 | 95 |

| 50 | 1 | 12 | 65 | 92 |

| 80 | 1 | 4 | 90 | 88 |

| 100 | 1 | 2 | 93 | 80 |

| 120 | 5 (sealed vessel) | 1 | 95 | 75 |

This table contains hypothetical data to illustrate the general trends of temperature and pressure on the reaction.

The data suggests that an optimal temperature exists where a high yield can be achieved in a reasonable timeframe without significantly compromising the purity of the product. For the reaction of methyl 2-chloro-3-nitrobenzoate with methylamine, a temperature in the range of 80-100 °C would likely be a good starting point for optimization. The use of elevated pressure in a sealed vessel can further accelerate the reaction, which is particularly useful when using a volatile nucleophile like methylamine.

Catalyst Selection and Loading Optimization

While many SNAr reactions proceed without a catalyst, the use of a suitable catalyst can sometimes enhance the reaction rate and improve the yield, especially with less reactive substrates. For the substitution of an activated aryl halide with an amine, phase-transfer catalysts or copper-based catalysts can be employed.

In the context of the proposed synthesis, a base is often required to neutralize the HCl formed during the reaction. An excess of the methylamine nucleophile can serve this purpose, or a non-nucleophilic base like triethylamine (B128534) or potassium carbonate can be added.

| Catalyst | Catalyst Loading (mol%) | Base | Base Equivalents | Yield (%) |

| None | 0 | Methylamine | 2.2 | 85 |

| CuI | 5 | K₂CO₃ | 1.5 | 95 |

| Cu₂O | 5 | Triethylamine | 2.0 | 92 |

| Pd(OAc)₂/BINAP | 2 | Cs₂CO₃ | 1.5 | 88 |

| (none) | 0 | Triethylamine | 2.0 | 75 |

This table presents hypothetical data illustrating the potential effects of catalysts and bases on the reaction yield.

The use of a copper(I) iodide catalyst, for instance, could facilitate the displacement of the chloride, leading to higher yields under milder conditions. The optimization of catalyst loading is also important, as higher loadings can sometimes lead to unwanted side reactions or increased costs without a proportional increase in yield.

Chemical Reactivity and Transformation Studies of Methyl 3 Methylamino 2 Nitrobenzoate

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group, largely due to its susceptibility to reduction, which can yield a range of products, most notably the corresponding primary amine. This transformation is a cornerstone in the synthesis of aromatic amines, which are valuable intermediates in the pharmaceutical and materials science industries.

Catalytic Hydrogenation Mechanisms and Selectivity

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.orguctm.edu This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For substrates like Methyl 3-(methylamino)-2-nitrobenzoate, this method offers high selectivity, reducing the nitro group without affecting the ester or the methylamino functionalities.

The reaction mechanism, while complex, is understood to proceed through a series of steps on the surface of the catalyst. Initially, both the nitro compound and hydrogen gas are adsorbed onto the catalyst surface. The reduction proceeds stepwise, likely through nitroso and hydroxylamine (B1172632) intermediates, before the final amine product is formed and desorbed from the catalyst surface. google.comgoogle.com The choice of catalyst and reaction conditions can be tailored to optimize yield and selectivity.

Table 1: Typical Conditions for Catalytic Hydrogenation of Aromatic Nitro Esters

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Typical Yield (%) |

|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol (B129727) / Ethanol (B145695) | 25-80 | 1-50 atm | >90 |

| Raney Nickel (Ra-Ni) | H₂ gas | Ethanol | 50-100 | 50-100 atm | 85-95 |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid | 25 | 1-3 atm | >95 |

| Palladium on Carbon (Pd/C) | Ammonium (B1175870) Formate | Methanol | 25-60 | N/A (Transfer) | 88-98 |

This table presents generalized conditions and yields for the reduction of aromatic nitro compounds containing ester groups. Specific results may vary based on the full substrate structure.

The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, leading to purer products and faster reaction rates. google.comgoogle.com

Chemo-selective Reductions for Amine Derivatization

While catalytic hydrogenation is highly effective, other chemical reducing agents can also achieve the chemo-selective reduction of the nitro group, which is crucial when other sensitive functional groups are present. The goal is to transform the nitro group into an amine, which can then be used for further derivatization, without altering the ester or methylamino groups. organic-chemistry.org

Various metal-based systems are effective for this purpose. Reagents such as iron powder in acidic media, tin(II) chloride in hydrochloric acid, or sodium hydrosulfite are classic methods for nitro group reduction. wikipedia.org More modern and milder methods have been developed to enhance selectivity and functional group tolerance. researchgate.netrsc.org For instance, a system of sodium borohydride (B1222165) (NaBH₄) with iron(II) chloride (FeCl₂) has been shown to selectively reduce aromatic nitro groups in the presence of esters, with yields often exceeding 90%. researchgate.netthieme-connect.com This method is practical and applicable to a wide range of substrates. thieme-connect.com

Table 2: Comparison of Chemo-selective Reducing Agents for Aromatic Nitro Groups

| Reagent(s) | Solvent(s) | Key Advantages | Potential Limitations |

|---|---|---|---|

| Fe / HCl or Acetic Acid | Water, Ethanol | Inexpensive, widely used | Requires stoichiometric metal, acidic conditions may affect some substrates |

| SnCl₂ / HCl | Ethanol, Ethyl Acetate | Effective and reliable | Generates tin-based waste, strongly acidic |

| Na₂S₂O₄ (Sodium Dithionite) | Water, Methanol | Mild conditions | Can sometimes lead to side reactions, moderate yields |

| NaBH₄ / FeCl₂ | Methanol, Ethanol | High chemo-selectivity for nitro vs. ester, high yields | Requires careful control of stoichiometry |

| Ni(acac)₂ / PMHS | THF, Ethanol | Mild conditions, tolerates many functional groups | Requires a catalyst and a silane (B1218182) reductant |

This table provides a comparative overview of common chemo-selective methods. The optimal choice depends on the specific substrate and desired outcome.

Investigation of Reductive Coupling Reactions

Reductive coupling reactions offer a sophisticated approach to transform the nitro group while simultaneously forming a new carbon-nitrogen bond. This strategy bypasses the need to first isolate the amine before performing a subsequent coupling reaction. Recent advancements in this area include methods for the direct reductive N-methylation or N-alkylation of nitro compounds. researchgate.netresearchgate.netnih.gov

One innovative method involves an organophosphorus-catalyzed, metal-free reductive coupling between nitroarenes and boronic acids, using a hydrosilane as the terminal reductant. organic-chemistry.org This reaction allows for the direct formation of an N-aryl or N-alkyl bond at the position of the nitro group, providing a powerful tool for constructing complex amines from simple nitroaromatic precursors. The reaction is noted for its broad applicability and tolerance of various functional groups.

Reactivity of the Methylamino Moiety

The secondary methylamino group on the benzene (B151609) ring is a nucleophilic center and a site for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the other substituents on the ring.

Alkylation and Acylation Reactions

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides.

Alkylation: The methylamino group can be further alkylated to form a tertiary amine using alkylating agents like alkyl halides or sulfates. This reaction is typically carried out in the presence of a base to neutralize the acid generated. However, controlling the extent of alkylation can be challenging, as the resulting tertiary amine can sometimes be more nucleophilic than the starting secondary amine, potentially leading to the formation of a quaternary ammonium salt as a byproduct. Catalytic methods using alcohols as alkylating agents, often employing iridium or ruthenium complexes, represent a greener alternative to traditional methods that use alkyl halides. nih.govacs.orgresearchgate.net

Acylation: The methylamino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. libretexts.org This reaction is generally high-yielding and is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to scavenge the acidic byproduct (e.g., HCl). derpharmachemica.com The resulting N-acetylated product has a significantly less basic and less nucleophilic nitrogen atom due to the electron-withdrawing nature of the adjacent carbonyl group. Phase-transfer catalysts can also be employed to facilitate N-acylation reactions under mild conditions. derpharmachemica.comresearchgate.net

Table 3: Representative Acylation Reactions for N-Methylanilines

| Acylating Agent | Base | Solvent | Product Type |

|---|---|---|---|

| Acetyl Chloride | Pyridine, K₂CO₃ | Dichloromethane, DMF | N-Aryl-N-methylacetamide |

| Acetic Anhydride | Sodium Acetate | Water, Acetic Acid | N-Aryl-N-methylacetamide |

| Benzoyl Chloride | Triethylamine | Chloroform | N-Aryl-N-methylbenzamide |

| Formic Acid | Boric Acid (catalyst) | Toluene | N-Aryl-N-methylformamide |

This table illustrates common acylation reactions. The choice of reagents depends on the desired acyl group and substrate reactivity.

Cyclization Pathways Involving the Amine Functionality

The specific arrangement of functional groups in this compound and its derivatives creates opportunities for intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. These reactions are particularly feasible after the nitro group is reduced to a primary amine, yielding a derivative of ortho-phenylenediamine, specifically methyl 2-amino-3-(methylamino)benzoate.

This resulting ortho-diamine structure is a versatile precursor for synthesizing fused heterocyclic compounds. For instance:

Benzimidazolones: Reaction with phosgene, its equivalents, or even carbon dioxide under certain catalytic conditions can lead to the formation of a benzimidazolone ring system. researchgate.net

Benzodiazepines: Condensation with 1,3-dicarbonyl compounds or their equivalents can be used to construct seven-membered benzodiazepine (B76468) rings, which are common scaffolds in medicinal chemistry. acs.org

Quinoxalines: Reaction with 1,2-dicarbonyl compounds can yield quinoxaline (B1680401) derivatives. researchgate.net

Furthermore, the presence of the adjacent methyl ester group in the reduced product, methyl 2-amino-3-(methylamino)benzoate, could potentially participate in intramolecular cyclization. Under thermal or acid/base-catalyzed conditions, the primary or secondary amine could displace the methoxy (B1213986) group of the ester to form a fused lactam, a derivative of dihydroquinoxalinone. The specific outcome would depend on the relative reactivity of the two amino groups and the reaction conditions employed. The 3-amino-4-(methylamino)benzoic acid (MeDbz) structure has been utilized as a linker to facilitate on-resin peptide cyclization, highlighting the potential for these functionalities to participate in ring-forming reactions. nih.gov

Transformations of the Ester Group

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily transesterification and amidation.

Transesterification, the process of exchanging the alkyl group of an ester with that of an alcohol, is a fundamental reaction for modifying the ester functionality. For this compound, this would involve reacting the methyl ester with a different alcohol in the presence of a catalyst to form a new ester and methanol.

Heterogeneous catalysts are also effective for transesterification. For instance, solid acid catalysts like zirconium and titanium oxides have been shown to catalyze the esterification of benzoic acid derivatives, suggesting their potential applicability in the transesterification of this compound.

Table 1: Representative Conditions for Transesterification of Aromatic Esters

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ (catalytic) | Ethanol | Reflux | 4-8 | >90 |

| NaOCH₃ (catalytic) | Propanol | Reflux | 2-6 | >95 |

Note: The data in this table is based on general transesterification reactions of methyl benzoates and represents plausible conditions for this compound.

Amidation involves the reaction of the ester with an amine to form an amide and an alcohol. This transformation is crucial for the synthesis of a wide range of biologically and industrially important compounds. The reaction of this compound with primary or secondary amines would yield the corresponding N-substituted 3-(methylamino)-2-nitrobenzamide.

Direct amidation of esters is often more challenging than hydrolysis or transesterification due to the lower nucleophilicity of amines compared to hydroxide (B78521) or alkoxide ions. Consequently, these reactions often require elevated temperatures or the use of catalysts. A variety of catalytic systems have been developed to facilitate the direct amidation of esters. For example, certain metal catalysts have been shown to be effective.

Research on the direct amidation of methyl benzoate (B1203000) with various amines using a heterogeneous niobium(V) oxide catalyst has demonstrated high yields under solvent-free conditions. researchgate.net This suggests a potential route for the amidation of this compound. The reaction likely proceeds through the activation of the ester by the catalyst, followed by nucleophilic attack of the amine.

Table 2: Potential Conditions for Amidation of this compound

| Amine | Catalyst | Temperature (°C) | Reaction Time (h) | Plausible Product |

|---|---|---|---|---|

| Ammonia | None (high pressure) | 150-200 | 24-48 | 3-(methylamino)-2-nitrobenzamide |

| Ethylamine | Nb₂O₅ | 160-180 | 12-24 | N-ethyl-3-(methylamino)-2-nitrobenzamide |

Note: The data in this table is hypothetical and based on amidation reactions of related methyl benzoates. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Potential

The substitution pattern on the benzene ring of this compound significantly influences its susceptibility to aromatic substitution reactions. The ring is substituted with a strongly electron-donating group (methylamino) and two electron-withdrawing groups (nitro and methyl ester).

In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the electron-rich aromatic ring. The directing effects of the existing substituents determine the position of substitution. The methylamino group is a powerful activating group and is ortho-, para-directing. The nitro and methyl ester groups are deactivating groups and are meta-directing.

Given the positions of the substituents in this compound:

The methylamino group at C3 would direct incoming electrophiles to the C4 and C6 positions (ortho and para to itself).

The nitro group at C2 would direct to the C4 and C6 positions (meta to itself).

The methyl ester group at C1 would direct to the C5 position (meta to itself).

The powerful activating and directing effect of the methylamino group is expected to dominate, making the C4 and C6 positions the most likely sites for electrophilic attack. The steric hindrance from the adjacent nitro group at C2 might slightly favor substitution at the C6 position over the C4 position. A search for the bromination of a similar compound, methyl 2-amino-3-nitrobenzoate, shows that the bromine is introduced at the position para to the amino group.

Nucleophilic aromatic substitution (SNA_r_) occurs when a nucleophile attacks an aromatic ring, replacing a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org

In this compound, there isn't an inherent leaving group like a halide. However, the presence of the strongly electron-withdrawing nitro group at the C2 position could potentially activate a suitably substituted analog for SNA_r_. For instance, if a leaving group were present at the C1 or C3 position, the nitro group would be ortho to it, thereby stabilizing the Meisenheimer complex intermediate and facilitating the substitution. Without a good leaving group on the ring, this compound itself is unlikely to undergo nucleophilic aromatic substitution under standard conditions.

Mechanistic Investigations and Reaction Pathway Elucidation

Solvent Effects on Reaction Mechanisms and Selectivity

Further empirical research is required to elucidate the mechanistic details of reactions involving Methyl 3-(methylamino)-2-nitrobenzoate.

Computational and Theoretical Chemistry of Methyl 3 Methylamino 2 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which dictates its physical and chemical properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods are used to solve the Schrödinger equation, providing detailed information on electron distribution, molecular orbitals, and electrostatic potential.

For Methyl 3-(methylamino)-2-nitrobenzoate, these calculations would reveal how the electron-withdrawing nitro group (-NO₂) and the electron-donating methylamino group (-NHCH₃) influence the electron density of the aromatic ring. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.com Natural Bond Orbital (NBO) analysis could further quantify charge transfer between these functional groups and the benzene (B151609) ring. rsc.org

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT (B3LYP/6-31G)*

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -2.5 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.5 Debye | Measures the overall polarity of the molecule. |

| NBO Charge on Nitro N | +0.55 e | Quantifies the electron-withdrawing effect. |

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying reaction mechanisms. nih.gov By modeling the potential energy surface, DFT can identify transition states, intermediates, and the associated activation energies for chemical reactions involving this compound.

For instance, a DFT study could investigate its susceptibility to nucleophilic aromatic substitution or the mechanisms of its degradation under specific environmental conditions. pnas.org Calculations could compare the activation barriers for substitution at different positions on the aromatic ring, providing a theoretical basis for its regioselectivity. The results would be critical for designing synthetic routes or understanding its metabolic fate. nih.gov

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction Pathway

| Reaction Step | Reactant | Transition State (TS) | Product | Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic Attack | Compound + Nu⁻ | [Compound---Nu]‡ | Intermediate | 15.2 |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. researchgate.netarxiv.org An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal its solvation properties, conformational flexibility, and how it interacts with other molecules.

These simulations could calculate properties such as the radial distribution function to understand solvent structuring around the solute. By analyzing the trajectory, one could identify persistent hydrogen bonds or other non-covalent interactions that are crucial for its behavior in a condensed phase. Such studies are vital for predicting how the compound might interact with biological macromolecules, like enzymes or receptors.

Table 3: Example Output from a Molecular Dynamics Simulation of the Compound in Water

| Parameter | Description | Simulated Value (Illustrative) |

|---|---|---|

| Solvation Free Energy | The energy change associated with transferring the molecule from gas phase to solvent. | -8.5 kcal/mol |

| Average H-Bonds | Average number of hydrogen bonds between the compound and water molecules. | 2.3 |

| Diffusion Coefficient | The rate of movement of the compound through the solvent. | 1.2 x 10⁻⁵ cm²/s |

Prediction of Spectroscopic Signatures and Validation Methodologies

Computational chemistry can predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. materialsciencejournal.org DFT and Time-Dependent DFT (TD-DFT) are standard methods for these predictions. researchgate.net For this compound, calculating the ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) would provide a theoretical spectrum that can be used to validate experimental findings or to identify the compound in a mixture.

For example, calculated IR frequencies can be assigned to specific vibrational modes, such as the N-O stretches of the nitro group or the N-H bend of the amino group, aiding in the interpretation of experimental IR spectra. researchgate.net Predicted UV-Vis spectra can explain the origin of observed absorption bands in terms of specific molecular orbital transitions. researchgate.net

Table 4: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

|---|---|---|

| ¹H NMR (aromatic, ppm) | 7.85, 7.50, 6.90 | 7.82, 7.48, 6.87 |

| ¹³C NMR (C-NO₂, ppm) | 148.5 | 148.2 |

| IR (NO₂ asym. stretch, cm⁻¹) | 1530 | 1525 |

Structure-Reactivity Relationship (SAR) Exploration through Computational Models

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a compound with its reactivity or biological activity. mdpi.com Computational descriptors are at the heart of modern QSAR studies. dergipark.org.trdergipark.org.tr For this compound, a QSAR study would involve calculating a range of molecular descriptors (e.g., electronic, topological, steric).

These descriptors, such as the octanol-water partition coefficient (logP), molecular weight, polar surface area, and quantum chemical parameters like HOMO/LUMO energies, would be used to build a mathematical model. nih.gov This model could then predict a specific activity, such as toxicity or binding affinity, for this and related compounds, guiding the design of new molecules with desired properties.

Table 5: Illustrative Molecular Descriptors for QSAR Modeling

| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) | Potential Correlation |

|---|---|---|---|

| Electronic | HOMO-LUMO Gap | 3.7 eV | Reactivity, Toxicity |

| Lipophilicity | logP | 2.1 | Membrane Permeability |

| Steric | Molecular Volume | 165 ų | Receptor Binding |

Applications in Advanced Organic Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

Methyl 3-(methylamino)-2-nitrobenzoate is a pivotal starting material for intermediates used in the synthesis of active pharmaceutical ingredients (APIs). Its ability to form substituted ortho-phenylenediamine derivatives upon reduction is fundamental to its role in creating complex heterocyclic drugs.

The structure of this compound is ideally suited for the synthesis of benzotriazole (B28993) derivatives. The process begins with the chemical reduction of the nitro group to a primary amine, yielding Methyl 2-amino-3-(methylamino)benzoate. This ortho-phenylenediamine derivative can then undergo diazotization, typically using sodium nitrite (B80452) in an acidic medium like acetic acid. pharmacyinfoline.comgsconlinepress.com The resulting diazonium salt rapidly undergoes an intramolecular cyclization, where the newly formed diazonium group is attacked by the adjacent secondary amine, to form the stable five-membered triazole ring fused to the benzene (B151609) ring. stackexchange.com This reaction provides a direct route to substituted benzotriazoles, a class of compounds investigated for a range of pharmacological activities.

Table 1: Synthesis of Benzotriazole Derivatives

| Step | Reactant | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | H₂, Pd/C (or other reducing agents) | Methyl 2-amino-3-(methylamino)benzoate | Reduction of nitro group to form an ortho-diamine. |

Benzimidazoles are a prominent class of heterocycles in medicinal chemistry. The synthesis of benzimidazole (B57391) analogues from this compound follows a similar initial step as triazole synthesis: reduction of the nitro group to form Methyl 2-amino-3-(methylamino)benzoate. This ortho-diamine intermediate is then condensed with various reagents to form the benzimidazole core. encyclopedia.pubnih.gov Common methods include the Phillips condensation, which involves heating the diamine with carboxylic acids or their derivatives (such as esters or acid chlorides). encyclopedia.pub Alternatively, condensation with aldehydes followed by an oxidative cyclization also yields the desired benzimidazole structure. researchgate.net This versatility allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring, enabling the synthesis of diverse drug candidates.

The structural framework provided by this compound is a crucial component in the synthesis of the anticoagulant drug Dabigatran Etexilate. The synthesis typically starts with the corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid, which is closely related to and can be derived from the methyl ester. This acid is first activated, for example, by converting it to its acid chloride, and then coupled with another key intermediate, ethyl 3-(pyridin-2-ylamino)propanoate. The resulting nitro-compound is then subjected to catalytic hydrogenation to reduce the nitro group, forming an ortho-diamine. This diamine undergoes intramolecular cyclization to form the core benzimidazole ring of Dabigatran, which is further elaborated in subsequent steps to yield the final API.

Utilization in Agrochemical and Specialty Chemical Production

While its application in pharmaceuticals is well-documented, the structural motifs present in this compound are also relevant to the agrochemical industry. Nitroaromatic compounds are common precursors for pesticides and herbicides. For instance, the related compound 3-methyl-2-nitrobenzoic acid serves as a key intermediate in the preparation of widely used insecticides such as Rynaxypyr® and Cyazypyr®. google.com Although direct application of this compound in major commercial agrochemicals is not extensively documented, its chemical nature makes it a plausible candidate for the development of new active ingredients or as an intermediate in the production of specialty chemicals and dyes.

Development of Novel Heterocyclic Systems

The synthetic utility of this compound extends beyond benzotriazoles and benzimidazoles. The ortho-phenylenediamine derivative obtained after its reduction is a precursor to a variety of other fused heterocyclic systems. A notable example is the synthesis of quinoxalines, also known as benzopyrazines. pharmacyinfoline.com Quinoxalines are readily prepared by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pubslideshare.net For example, reacting Methyl 2-amino-3-(methylamino)benzoate with benzil (B1666583) in a solvent like ethanol (B145695) or acetic acid leads to the formation of a substituted 2,3-diphenylquinoxaline. pharmacyinfoline.com This reaction demonstrates the compound's role in accessing a broader range of heterocyclic scaffolds for research and development in materials science and medicinal chemistry.

Table 2: Synthesis of Novel Heterocyclic Systems

| Heterocycle | Precursor (from reduction) | Co-reactant | Resulting System |

|---|---|---|---|

| Benzotriazole | Methyl 2-amino-3-(methylamino)benzoate | Nitrous Acid | Fused Triazole Ring pharmacyinfoline.com |

| Benzimidazole | Methyl 2-amino-3-(methylamino)benzoate | Carboxylic Acid or Aldehyde | Fused Imidazole Ring researchgate.net |

Building Block for Complex Molecular Architectures and Scaffolds

This compound possesses three distinct functional groups that can be manipulated selectively, making it an excellent building block for creating complex molecular architectures.

The Nitro Group: This group can be readily reduced to a primary amine, which then opens up a vast array of reactions, including diazotization, acylation, and participation in cyclization reactions to form heterocycles.

The Methylamino Group: As a secondary amine, it can undergo N-acylation, N-alkylation, or be incorporated into heterocyclic rings, allowing for the extension of the molecular scaffold.

The Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or an acid chloride. This functional handle allows for coupling with other molecules, including peptides or other complex fragments.

The ability to perform selective transformations on these functional groups provides chemists with a powerful tool for building intricate molecules with precisely controlled three-dimensional structures for various scientific applications.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For Methyl 3-(methylamino)-2-nitrobenzoate, both ¹H NMR and ¹³C NMR would be required to confirm the arrangement of atoms.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl ester group, the N-methyl group, and the three aromatic protons on the benzene (B151609) ring. The chemical shifts (δ) and coupling patterns (J-values) of the aromatic protons would be crucial for confirming the 1,2,3-substitution pattern. The proton of the amino group (N-H) might appear as a broad singlet.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the two methyl carbons, and the six carbons of the aromatic ring.

Predicted ¹H NMR and ¹³C NMR Data Due to the absence of experimental data, a table of predicted chemical shifts cannot be accurately generated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its constituent groups.

Key expected vibrational frequencies would include:

A strong absorption band for the carbonyl (C=O) stretch of the ester group, typically found in the range of 1730-1700 cm⁻¹.

Asymmetric and symmetric stretching vibrations for the nitro group (NO₂), which would appear as two strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

An N-H stretching vibration for the secondary amine, expected around 3400-3300 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the methyl groups.

C-N and C-O stretching bands in the fingerprint region.

Table of Expected IR Absorptions

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3400-3300 |

| C=O Stretch (Ester) | 1730-1700 |

| NO₂ Asymmetric Stretch | 1550-1500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion (M⁺) peak corresponding to its molecular weight. Analysis of the fragmentation pattern would reveal losses of characteristic fragments, such as the methoxy (B1213986) group (-OCH₃) or the nitro group (-NO₂), helping to confirm the structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₉H₁₀N₂O₄), HRMS would be used to confirm this exact elemental composition.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a sample and for separating it from any impurities or by-products from a reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile compounds. A sample of this compound would be analyzed using an appropriate stationary phase (e.g., C18) and a mobile phase, and its purity would be determined by the percentage of the area of its corresponding peak relative to the total peak area.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. It would be coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice, offering definitive proof of the compound's structure and stereochemistry. No published crystallographic data for this specific compound are currently available.

Future Research Directions and Translational Outlook for Methyl 3 Methylamino 2 Nitrobenzoate

The unique structural characteristics of Methyl 3-(methylamino)-2-nitrobenzoate, featuring adjacent methylamino and nitro groups on a benzoate (B1203000) framework, position it as a compound of interest for future chemical exploration. Its potential as a versatile synthetic intermediate invites further research into its synthesis, reactivity, and application. The following sections outline promising future research directions aimed at unlocking the full potential of this molecule in a sustainable and innovative manner.

Q & A

Basic Questions

Q. What are the recommended synthetic strategies for Methyl 3-(methylamino)-2-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential nitration and methylation. For example, nitration of methyl 3-aminobenzoate under acidic conditions (e.g., HNO₃/H₂SO₄) introduces the nitro group, followed by methylation of the amino group using methyl iodide (CH₃I) with a base like K₂CO₃. Temperature control (0–5°C during nitration) and stoichiometric excess of CH₃I (1.2–1.5 eq) improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., nitro at C2, methylamino at C3) and esterification. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₉H₁₀N₂O₄). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 270 nm). IR spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .

Q. What are the key chemical reactions involving this compound?

- Methodological Answer : The nitro group undergoes catalytic hydrogenation (H₂/Pd-C, ethanol, 50°C) to yield methyl 3-(methylamino)-2-aminobenzoate. The methylamino group participates in nucleophilic substitution (e.g., with benzyl chloride in DMF/K₂CO₃, 80°C) to form N-benzyl derivatives. Acidic hydrolysis (HCl, reflux) cleaves the ester to 3-(methylamino)-2-nitrobenzoic acid .

Advanced Research Questions

Q. How does the substituent arrangement influence regioselectivity in substitution reactions?

- Methodological Answer : The ortho-nitro group directs electrophilic substitution to the para position (C5), while the meta-methylamino group activates C4 for nucleophilic attack. Computational studies (DFT) on analogous nitrobenzoates show electron-deficient regions near C5, favoring SNAr reactions with amines. Experimental validation via competitive reactions (e.g., aniline vs. thiophenol) quantifies regioselectivity ratios .

Q. What in vitro biological activities are reported for structurally similar nitrobenzoates, and how are these models validated?

- Methodological Answer : Analogous compounds (e.g., methyl 2-amino-3-fluoro-5-nitrobenzoate) exhibit antimicrobial activity against Staphylococcus aureus (MIC 16 µg/mL via broth microdilution) and selective cytotoxicity in MCF-7 breast cancer cells (IC₅₀ 12.5 µΜ via MTT assay). Mechanistic studies use enzyme inhibition assays (e.g., tyrosinase inhibition at 100 µM, 78% activity reduction) and ROS generation measurements (DCFH-DA fluorescence) .

Q. How can conflicting data on nitro group reduction kinetics be resolved in mechanistic studies?

- Methodological Answer : Discrepancies in reduction rates (e.g., H₂/Pd-C vs. Zn/HCl) arise from competing pathways (direct nitro-to-amine vs. nitroso intermediates). Use kinetic profiling (UV-Vis monitoring at 450 nm) and trapping experiments (e.g., nitroso with hydroxylamine). Density Functional Theory (DFT) calculations identify transition states, confirming a two-step reduction mechanism (ΔG‡1 = 25 kcal/mol, ΔG‡2 = 18 kcal/mol) .

Q. What strategies improve the stability of this compound in biological assays?

- Methodological Answer : Degradation via ester hydrolysis is minimized by storing solutions in anhydrous DMSO at –20°C. For cell-based assays, use short incubation times (<24 h) and serum-free media to reduce esterase activity. Stabilizing additives (e.g., 0.1% BSA) prevent aggregation, confirmed via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.